molecular formula C14H23N3 B1372570 Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine CAS No. 1018545-42-0

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Cat. No. B1372570
CAS RN: 1018545-42-0
M. Wt: 233.35 g/mol
InChI Key: AQKKSXVAGSAHBT-UHFFFAOYSA-N
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Description

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a chemical compound with the CAS Number: 1018545-42-0 . It has a molecular weight of 233.36 . The IUPAC name for this compound is N-benzyl-N-methyl-2-(1-piperazinyl)ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is 1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a liquid at room temperature . It has a molecular weight of 233.36 .

Scientific Research Applications

Antiviral Applications

  • Anti-HIV Activity : Derivatives of piperazine, related to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV-1 and anti-HIV-2 activity, demonstrating promising results in MT-4 cells (Al-Masoudi et al., 2007).

Luminescence and Electron Transfer

  • Photo-Induced Electron Transfer : Studies on novel piperazine-substituted naphthalimide compounds, closely related to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, revealed their capabilities in fluorescence spectra and photo-induced electron transfer, highlighting their potential in fluorescence applications and as pH probes (Gan et al., 2003).

Antibacterial and Antifungal Properties

  • Antimicrobial Activities : Certain carbazole derivatives containing the piperazine moiety have shown significant antibacterial and antifungal activities, along with potential anticancer properties against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Chemical Synthesis and Modification

  • Synthesis of Piperazine Derivatives : Research has shown efficient ways to synthesize N,N′-disubstituted piperazine derivatives, useful in various chemical and pharmaceutical applications (Vasileva et al., 2018).

Chemoselective Alkylation

  • Alkylation of Amines/Amino Acids : Studies demonstrate the possibility of N-alkylating secondary amines such as piperazines under mild conditions, indicating a broader range of applications in chemical syntheses (Xu et al., 2010).

properties

IUPAC Name

N-benzyl-N-methyl-2-piperazin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKSXVAGSAHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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